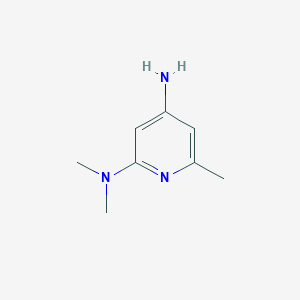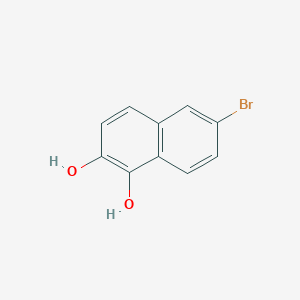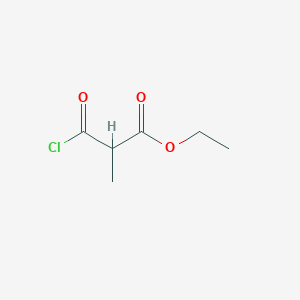
Propanoic acid, 3-chloro-2-methyl-3-oxo-, ethyl ester
Descripción general
Descripción
Propanoic acid, 3-chloro-2-methyl-3-oxo-, ethyl ester (also known as methyl 3-chloropropionate) is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a pineapple and rum-like aroma. This ester is soluble in water and miscible with ethanol, ether, propylene glycol, and most non-volatile oils. It is synthesized through direct esterification of propanoic acid and ethanol, followed by washing and fractional distillation .
Synthesis Analysis
The esterification process typically requires a catalyst (such as sulfuric acid) and heating. After the reaction, the product is washed and purified through fractional distillation .
Molecular Structure Analysis
The molecular formula of this compound is C6H12O2. Its chemical structure consists of a propanoic acid moiety (with a chlorine substitution) attached to an ethyl ester group. The 3D structure can be visualized using molecular modeling software .
Physical and Chemical Properties Analysis
Propiedades
Número CAS |
50496-34-9 |
|---|---|
Fórmula molecular |
C6H9ClO3 |
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
ethyl 3-chloro-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3 |
Clave InChI |
ZOEBOKASEORHKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C(=O)Cl |
SMILES canónico |
CCOC(=O)C(C)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


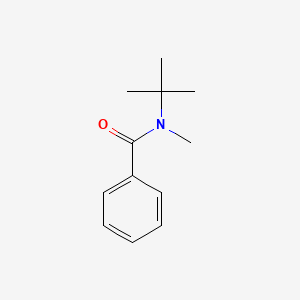
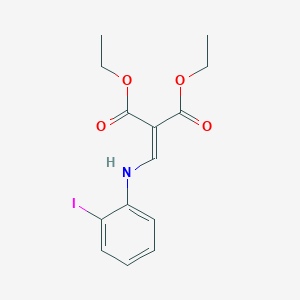
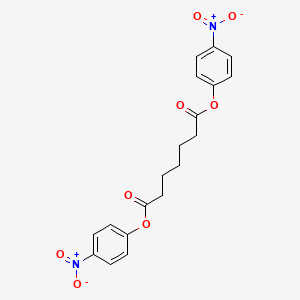

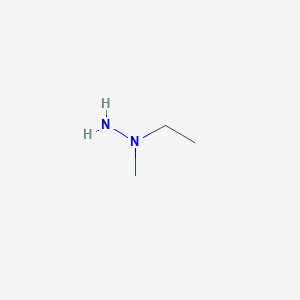
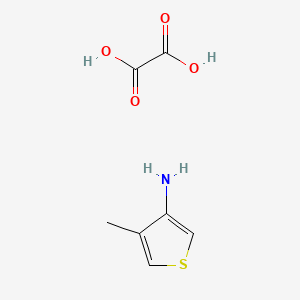
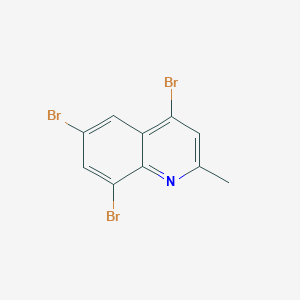
![methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3190915.png)

